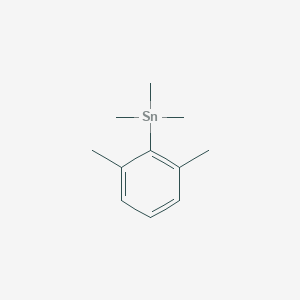
Stannane, (2,6-dimethylphenyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (2,6-dimethylphenyl)trimethyl-, also known as tri(2,6-dimethylphenyl)stannane, is an organotin compound with the chemical formula C18H22Sn. It is a colorless liquid that is soluble in organic solvents and is widely used in scientific research.
Mécanisme D'action
The mechanism of action of Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- is not fully understood. However, it is believed to act as a Lewis acid catalyst in organic reactions. It can also act as a tin source in the synthesis of organotin compounds.
Effets Biochimiques Et Physiologiques
Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic to aquatic organisms and may have harmful effects on human health if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- has several advantages for lab experiments. It is a stable and easily handled compound that can be stored for long periods of time. It is also readily available and relatively inexpensive. However, it has limitations in terms of its toxicity and potential harmful effects on human health and the environment.
Orientations Futures
There are several future directions for the use of Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- in scientific research. One potential direction is the development of new synthetic methodologies using Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- as a tin source. Another potential direction is the investigation of the toxicological effects of Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- on human health and the environment. Additionally, the use of Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- in the synthesis of novel pharmaceuticals and agrochemicals could be explored.
Méthodes De Synthèse
Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- can be synthesized by reacting Stannane, (2,6-dimethylphenyl)trimethyl-phenyltin chloride with 2,6-dimethylphenylmagnesium bromide in the presence of a palladium catalyst. The reaction yields Stannane, (2,6-dimethylphenyl)trimethyl-(2,6-dimethylphenyl)stannane and magnesium chloride.
Applications De Recherche Scientifique
Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- has been widely used in scientific research due to its ability to act as a tin source in organic synthesis. It has been used in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- has also been used as a reagent in the synthesis of organotin compounds.
Propriétés
Numéro CAS |
19962-41-5 |
|---|---|
Nom du produit |
Stannane, (2,6-dimethylphenyl)trimethyl- |
Formule moléculaire |
C11H18Sn |
Poids moléculaire |
268.97 g/mol |
Nom IUPAC |
(2,6-dimethylphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H9.3CH3.Sn/c1-7-4-3-5-8(2)6-7;;;;/h3-5H,1-2H3;3*1H3; |
Clé InChI |
BDTDBGWGERDDGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)[Sn](C)(C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




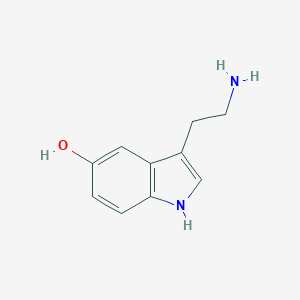
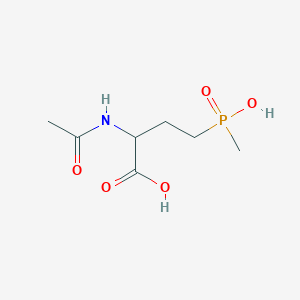
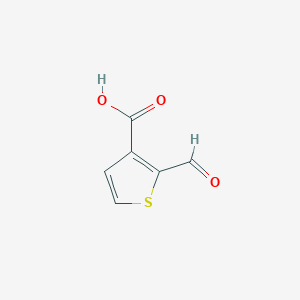
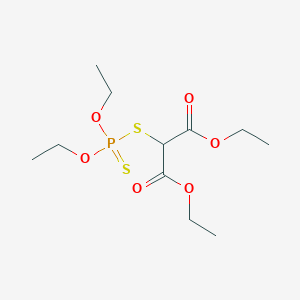
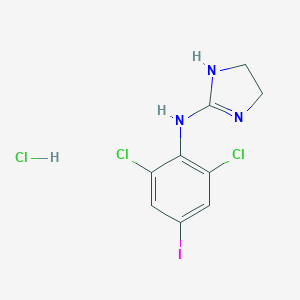
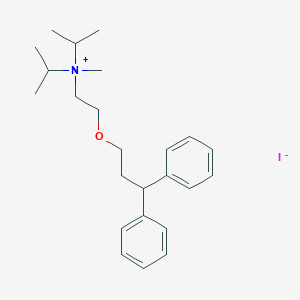
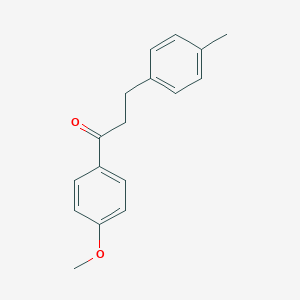

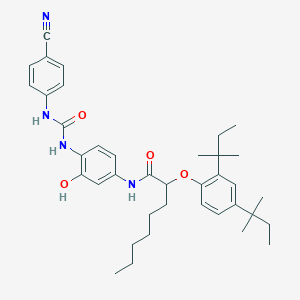



![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)